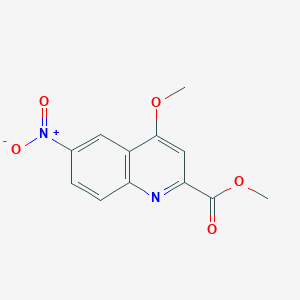

Methyl 4-methoxy-6-nitroquinoline-2-carboxylate

Description

Methyl 4-methoxy-6-nitroquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group at position 4, a nitro group at position 6, and a methyl ester at position 2. Its molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol. The nitro and methoxy substituents confer distinct electronic and steric properties, making this compound relevant in medicinal chemistry, particularly in modulating biological targets such as P-glycoprotein (P-gp) .

Properties

Molecular Formula |

C12H10N2O5 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

methyl 4-methoxy-6-nitroquinoline-2-carboxylate |

InChI |

InChI=1S/C12H10N2O5/c1-18-11-6-10(12(15)19-2)13-9-4-3-7(14(16)17)5-8(9)11/h3-6H,1-2H3 |

InChI Key |

MNIOGMDOALYKOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 4-methoxy-6-nitroquinoline-2-carboxylate, often involves multi-step reactions. One common method is the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aldehyde in the presence of a base .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert nitro groups to amines, altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Methyl 4-methoxy-6-nitroquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-6-nitroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Key Observations :

P-glycoprotein (P-gp) Inhibition

Compounds like 6-methoxy-2-arylquinoline-4-carboxylates () demonstrate P-gp inhibitory activity, crucial for reversing multidrug resistance in cancer therapy. The target compound’s nitro group may enhance binding to P-gp’s ATP-binding domain due to stronger electron-deficient character .

Antimicrobial and Antifungal Potential

Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate () shares structural similarities with ciprofloxacin derivatives, implying possible antibacterial activity. However, the target compound’s 6-nitro group may confer broader-spectrum activity against Gram-negative pathogens .

Physicochemical Properties

Data from methyl ester analogs (, Table 3) suggest the following trends:

- Solubility : Nitro groups reduce aqueous solubility but enhance organic solvent compatibility (e.g., DMSO, acetone).

- Stability : Methoxy groups improve oxidative stability compared to hydroxy substituents .

- Melting Point: Nitro-containing quinolines (e.g., target compound) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions .

Q & A

Q. What synthetic strategies are effective for introducing the nitro and methoxy groups regioselectively in Methyl 4-methoxy-6-nitroquinoline-2-carboxylate?

- Methodological Answer : Regioselective nitration and methoxylation require careful control of reaction conditions. For nitration at position 6, use a directing group (e.g., ester at position 2) to guide electrophilic substitution. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes over-nitration . Methoxy introduction at position 4 can be achieved via nucleophilic substitution using NaOCH₃ under anhydrous conditions in DMF, leveraging the electron-withdrawing nitro group to activate the ring . Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high regiochemical fidelity.

Q. How can NMR spectroscopy distinguish between the ester, methoxy, and nitro substituents in this compound?

- Methodological Answer :

- ¹H NMR : The methoxy group (OCH₃) appears as a singlet near δ 3.9–4.0 ppm. The methyl ester (COOCH₃) resonates as a singlet at δ 3.8–4.0 ppm, distinguishable by integration (3H vs. 3H for methoxy).

- ¹³C NMR : The ester carbonyl (C=O) appears at δ 165–170 ppm, while the nitro group deshields adjacent carbons (C-6 at δ 145–150 ppm).

- NOESY/ROESY : Confirms spatial proximity of substituents, critical for assigning regiochemistry .

Q. What crystallization techniques optimize single-crystal growth for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated solution in DCM/MeOH (9:1) at 4°C promotes single-crystal formation. SHELXL (via OLEX2) refines the structure, with attention to anisotropic displacement parameters for the nitro group . ORTEP-3 visualizes thermal ellipsoids to validate molecular geometry .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of substituents on the quinoline core?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The nitro group lowers the LUMO energy (electron-withdrawing), enhancing electrophilicity at C-5/C-7. Methoxy donation raises HOMO energy, increasing reactivity toward electrophiles at C-8. Solvent effects (PCM model) refine dipole moments and charge distribution .

Q. What mechanistic insights explain contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies arise from competing pathways:

- Buchwald-Hartwig amination : Pd(OAc)₂/XPhos in toluene at 110°C may suffer from nitro-group reduction under prolonged heating.

- Suzuki-Miyaura coupling : Use of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) minimizes ester hydrolysis but requires inert atmosphere to prevent catalyst deactivation .

Monitor reaction progress via LC-MS and optimize time/temperature to suppress side reactions.

Q. How can crystallographic data resolve ambiguities in spectroscopic assignments (e.g., tautomerism or polymorphism)?

- Methodological Answer : X-ray diffraction unambiguously assigns protonation states and tautomeric forms. For example, the nitro group’s planarity (torsion angle < 5°) confirms resonance stabilization, while hydrogen bonding (e.g., O···H-N) identifies polymorphic variants. SHELXL’s TWIN command refines data from twinned crystals, common in nitro-containing compounds .

Critical Analysis of Evidence

- SHELX : Essential for refining crystallographic data but requires manual intervention for twinned or low-resolution datasets.

- Regioselectivity : Methoxy and nitro orientations confirmed via NOESY and DFT, but solvent polarity may shift tautomeric equilibria.

- Contradictions : Conflicting yields in cross-coupling highlight the need for standardized catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.